molecular formula C8H14N2O B13866904 2-(4-Propan-2-yl-1,3-oxazol-2-yl)ethanamine

2-(4-Propan-2-yl-1,3-oxazol-2-yl)ethanamine

Cat. No.: B13866904
M. Wt: 154.21 g/mol
InChI Key: CGOPTNLRTOSGMF-UHFFFAOYSA-N
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Description

2-(4-Propan-2-yl-1,3-oxazol-2-yl)ethanamine is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an oxazole ring substituted with a propan-2-yl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propan-2-yl-1,3-oxazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with an isocyanate derivative to form the oxazole ring. The reaction conditions often require the use of a catalyst and a solvent such as dichloromethane or toluene. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propan-2-yl-1,3-oxazol-2-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various reduced heterocycles.

Scientific Research Applications

2-(4-Propan-2-yl-1,3-oxazol-2-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Propan-2-yl-1,3-oxazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)-1,3-oxazol-2-amine: A structurally similar compound with a different side chain.

    2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate: Another oxazole derivative with distinct substituents.

Uniqueness

2-(4-Propan-2-yl-1,3-oxazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain allows for versatile chemical modifications, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(4-propan-2-yl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C8H14N2O/c1-6(2)7-5-11-8(10-7)3-4-9/h5-6H,3-4,9H2,1-2H3

InChI Key

CGOPTNLRTOSGMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=COC(=N1)CCN

Origin of Product

United States

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